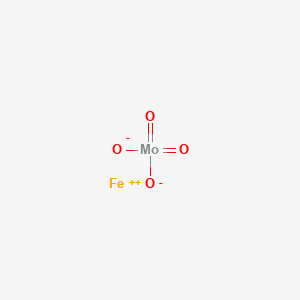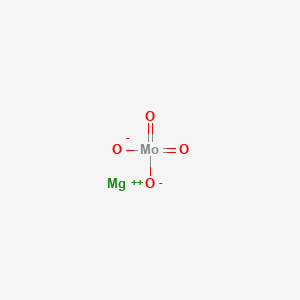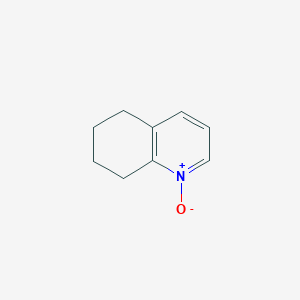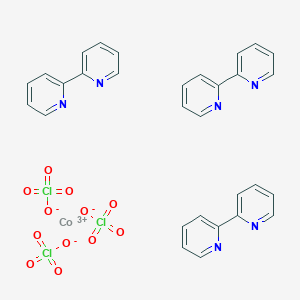
delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo-, also known as AMN, is a synthetic compound that has been widely used in scientific research due to its unique properties. AMN belongs to the class of acenaphthene derivatives and has a molecular formula of C16H9N3O.
Mécanisme D'action
The mechanism of action of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- is based on its unique chemical structure, which allows it to bind to metal ions and generate fluorescence. When delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- binds to metal ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This property has been exploited for the detection of metal ions in biological samples.
Biochemical and Physiological Effects:
delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been shown to have low toxicity and minimal side effects in animal studies. However, its long-term effects on human health are still unknown. In addition, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been shown to have antioxidant properties and can scavenge free radicals in vitro. This property may be useful in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its low toxicity, and its fluorescent properties. However, its limitations include its limited solubility in aqueous solutions and its susceptibility to photobleaching, which can reduce its fluorescence intensity over time.
Orientations Futures
There are several future directions for the use of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- in scientific research. One potential direction is the development of new fluorescent probes based on the structure of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- for the detection of other metal ions and biomolecules. Another direction is the optimization of the synthesis method of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- to improve its yield and purity. In addition, the use of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- as a photosensitizer for photodynamic therapy is a promising area of research that requires further investigation.
Conclusion:
In conclusion, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- is a synthetic compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- in various fields of science.
Méthodes De Synthèse
The synthesis of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- involves the reaction of acenaphthene with malononitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation, followed by a cyclization reaction to form the final product. The yield of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- can be improved by optimizing the reaction conditions, such as the type and amount of catalyst, reaction temperature, and reaction time.
Applications De Recherche Scientifique
Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as copper and iron. It has also been used as a fluorescent sensor for detecting nitric oxide and hydrogen sulfide. In addition, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been used as a photosensitizer for photodynamic therapy, which is a promising cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Propriétés
Numéro CAS |
14619-86-4 |
|---|---|
Nom du produit |
delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- |
Formule moléculaire |
C15H6N2O |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-(2-oxoacenaphthylen-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H6N2O/c16-7-10(8-17)14-11-5-1-3-9-4-2-6-12(13(9)11)15(14)18/h1-6H |
Clé InChI |
WYZUQHDRPNJOCG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)C3=CC=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)C3=CC=C2 |
Autres numéros CAS |
14619-86-4 |
Synonymes |
1-(Dicyanomethylene)-2-oxoacenaphthylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)









